molecular formula C7H6N2O B1301650 2-Methyloxazolo[4,5-b]pyridine CAS No. 86467-39-2

2-Methyloxazolo[4,5-b]pyridine

Cat. No.: B1301650
CAS No.: 86467-39-2
M. Wt: 134.14 g/mol
InChI Key: CTXHOLCMGDAANM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2-Methyloxazolo[4,5-b]pyridine can be achieved through several methods. One common synthetic route involves the reaction of 2-amino-3-hydroxypyridine with ethyl orthoacetate in the presence of p-toluenesulfonic acid as a catalyst. The reaction is carried out at 120°C for 4 hours, followed by neutralization with triethylamine and purification using silica gel column chromatography . Another method involves the use of Al3±exchanged K10 clay as a catalyst in 5,5-dimethyl-1,3-cyclohexadiene at 140°C for 16 hours . These methods provide good yields and are commonly used in laboratory settings.

Chemical Reactions Analysis

2-Methyloxazolo[4,5-b]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Substitution reactions often involve nucleophiles like amines and alkoxides . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxazole derivatives, while reduction can yield pyridine derivatives .

Properties

IUPAC Name

2-methyl-[1,3]oxazolo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c1-5-9-7-6(10-5)3-2-4-8-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTXHOLCMGDAANM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363252
Record name 2-Methyloxazolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86467-39-2
Record name 2-Methyloxazolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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